9-tert-butyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-TERT-BUTYL-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-ones
Preparation Methods
The synthesis of 9-TERT-BUTYL-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of tert-butyl and phenyl substituents in the presence of catalysts and solvents to facilitate the formation of the chromeno[8,7-e][1,3]oxazin-2-one core . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
9-TERT-BUTYL-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures under specific conditions.
Scientific Research Applications
9-TERT-BUTYL-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 9-TERT-BUTYL-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 9-TERT-BUTYL-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE include other chromeno[8,7-e][1,3]oxazin-2-ones with different substituents. These compounds share a similar core structure but differ in their substituent groups, which can significantly affect their properties and applications. The uniqueness of 9-TERT-BUTYL-4-PHENYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE lies in its specific tert-butyl and phenyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H21NO3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
9-tert-butyl-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H21NO3/c1-21(2,3)22-12-17-18(24-13-22)10-9-15-16(11-19(23)25-20(15)17)14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3 |
InChI Key |
QBLMKUVZNDNLDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OC1 |
Origin of Product |
United States |
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